

Technical Support Center: Strategies to Enhance the Oral Bioavailability of Brigatinib

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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the oral bioavailability of Brigatinib.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of Brigatinib?

Brigatinib is classified as a highly soluble and permeable drug.^[1] However, its oral bioavailability can be influenced by several factors, including:

- **First-pass metabolism:** Brigatinib is primarily metabolized in the liver and intestines by the cytochrome P450 enzyme CYP3A4.^{[2][3][4]} This extensive metabolism before the drug reaches systemic circulation can significantly reduce its bioavailability.
- **Efflux transporters:** Brigatinib is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).^{[2][5]} These transporters are present in the intestinal epithelium and can actively pump Brigatinib back into the intestinal lumen, thereby limiting its absorption.
- **Drug-drug interactions:** Co-administration of Brigatinib with strong inducers or inhibitors of CYP3A4 can significantly alter its plasma concentrations, affecting both efficacy and toxicity.^{[6][7]}

Q2: How does food intake affect the oral bioavailability of Brigatinib?

Consumption of a high-fat meal does not have a clinically meaningful impact on the overall systemic exposure (Area Under the Curve - AUC) of Brigatinib.[8][9] However, it can delay the time to reach maximum plasma concentration (Tmax) and slightly decrease the peak plasma concentration (Cmax).[8][9] Therefore, **Brigatinib** can be administered with or without food.[2]

Q3: What are the primary strategies to improve the oral bioavailability of Brigatinib?

The main strategies focus on overcoming the key barriers to its absorption and metabolism:

- Formulation-Based Strategies:
 - Nanotechnology: Encapsulating Brigatinib in nanoparticle-based delivery systems, such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or lipid-based nanocarriers, can enhance its stability, protect it from enzymatic degradation, and potentially improve its absorption profile.[10][11]
 - Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in the gastrointestinal fluids.[12] This can improve the solubilization and absorption of Brigatinib.
- Co-administration with Inhibitors:
 - CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors like itraconazole can significantly increase Brigatinib's plasma concentration by reducing its first-pass metabolism.[13][14] However, this requires careful dose adjustments to avoid toxicity.[7]
 - P-gp/BCRP Inhibitors: Co-administration with inhibitors of P-gp and BCRP, such as elacridar, can increase the systemic exposure and brain accumulation of Brigatinib by blocking its efflux from intestinal cells.[5]
- Prodrug Approach:
 - Designing a prodrug of Brigatinib involves chemically modifying the molecule to improve its physicochemical or pharmacokinetic properties.[15][16] The prodrug is then converted

to the active Brigatinib molecule in the body. This strategy can be used to enhance permeability or bypass efflux transporters.

Troubleshooting Guides

Formulation and Dissolution Issues

Problem	Possible Cause(s)	Troubleshooting Steps
Low drug loading in PLGA nanoparticles	<ul style="list-style-type: none">- Poor solubility of Brigatinib in the organic solvent used.- Rapid precipitation of the drug during nanoparticle formation.- Suboptimal polymer-to-drug ratio.	<ul style="list-style-type: none">- Screen different organic solvents (e.g., dichloromethane, ethyl acetate) for higher Brigatinib solubility.- Optimize the emulsification/solvent evaporation process to ensure gradual nanoparticle formation.- Experiment with different PLGA-to-Brigatinib ratios to find the optimal loading capacity.
Inconsistent results in in vitro dissolution testing	<ul style="list-style-type: none">- Inadequate wetting of the formulation.- Agglomeration of nanoparticles or SNEDDS globules.- Improper dissolution medium or agitation speed.	<ul style="list-style-type: none">- Incorporate a suitable surfactant in the dissolution medium.- Ensure proper dispersion of the formulation before starting the dissolution test.- Optimize the dissolution medium pH and composition, and adjust the paddle speed to ensure adequate mixing without causing excessive shear.[17][18]

Phase separation or precipitation in SNEDDS formulation	<ul style="list-style-type: none"> - Incompatible oil, surfactant, or co-surfactant. - Drug concentration exceeds the solubilization capacity of the system. 	<ul style="list-style-type: none"> - Systematically screen different combinations of oils, surfactants, and co-surfactants to identify a stable system. - Construct pseudo-ternary phase diagrams to determine the optimal concentration ranges for the components. - Reduce the drug load or select excipients with higher solubilizing capacity for Brigatinib.
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In Vitro Permeability and Metabolism Issues

| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | High variability in Caco-2 cell permeability assay | - Inconsistent Caco-2 cell monolayer integrity. - Variation in the passage number of Caco-2 cells. - Presence of air bubbles in the Transwell inserts. | - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. - Use Caco-2 cells within a consistent and validated passage number range. - Carefully inspect for and remove any air bubbles before and during the experiment. | | Efflux ratio close to 1 in Caco-2 assay, suggesting no active transport | - Low expression of P-gp/BCRP in the Caco-2 cells. - Saturation of the efflux transporters at the tested drug concentration. - The compound is not a substrate for the major efflux transporters in Caco-2 cells. | - Verify the expression and activity of P-gp and BCRP in the Caco-2 cell line using known substrates and inhibitors. - Test a range of **Brigatinib** concentrations to identify if transporter saturation is occurring. - Consider using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 cells) for more targeted assessment.[\[19\]](#) | | No significant metabolic conversion in in vitro metabolism assay | - Low metabolic activity of the liver microsomes or S9 fraction. - Inappropriate concentration of cofactors (e.g., NADPH). - Inhibition of CYP3A4 by the test compound or formulation excipients. | - Use a fresh and validated batch of liver microsomes or S9 fraction with known metabolic activity. - Ensure the correct concentration and freshness of all necessary cofactors. - Pre-incubate the test compound with the metabolic system to check for any inhibitory effects. |

Quantitative Data Summary

Table 1: Effect of Food on Brigatinib Pharmacokinetics

Parameter	Fasted State	Fed State (High-Fat Meal)	Geometric Mean Ratio (Fed/Fasted)
C _{max} (ng/mL)	701.3	604.6	0.87 (13% decrease) [8][9]
AUC (ng·h/mL)	13,261	12,944	0.98 (No significant change)[2]
T _{max} (hours)	2.0	5.0	Delayed by 3 hours[6] [8]

Table 2: Effect of CYP3A Modulators on Brigatinib Pharmacokinetics

Co-administered Drug	CYP3A4 Interaction	Effect on Brigatinib AUC	Effect on Brigatinib C _{max}	Recommended Dose Adjustment
Itraconazole (Strong Inhibitor)	Inhibition	101% increase[2] [13]	21% increase[13]	Reduce Brigatinib dose by ~50%[7][20]
Rifampin (Strong Inducer)	Induction	80% decrease[2] [13]	60% decrease[13]	Avoid co-administration
Moderate CYP3A Inhibitor	Inhibition	~40% increase (predicted)[13] [14]	-	Reduce Brigatinib dose by ~40%[7][20]
Moderate CYP3A Inducer	Induction	~50% decrease (predicted)[13] [14]	-	Increase Brigatinib dose if necessary[7]

Experimental Protocols

Preparation of Brigatinib-Loaded PLGA Nanoparticles

This protocol describes a general method for preparing Brigatinib-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

- Brigatinib
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM) or Ethyl Acetate (EA) (organic solvent)
- Polyvinyl alcohol (PVA) or another suitable surfactant
- Deionized water
- Magnetic stirrer
- Homogenizer or sonicator

Procedure:

- **Organic Phase Preparation:** Dissolve a specific amount of Brigatinib and PLGA in the chosen organic solvent.
- **Aqueous Phase Preparation:** Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
- **Emulsification:** Add the organic phase dropwise to the aqueous phase under continuous stirring to form a coarse emulsion.
- **Homogenization:** Homogenize the coarse emulsion using a high-speed homogenizer or sonicator to form a nanoemulsion. The energy input and duration will determine the final particle size.
- **Solvent Evaporation:** Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

- **Nanoparticle Collection and Purification:** Collect the nanoparticles by centrifugation. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
- **Lyophilization (Optional):** For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

In Vitro Dissolution Testing of Brigatinib Formulations

This protocol outlines a general procedure for the in vitro dissolution testing of Brigatinib formulations using a USP Apparatus 2 (paddle apparatus).

Materials and Equipment:

- USP Dissolution Apparatus 2
- Dissolution vessels
- Paddles
- Water bath
- Syringes and filters
- HPLC system for analysis
- Dissolution Medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8)

Procedure:

- **Apparatus Setup:** Set up the dissolution apparatus according to USP guidelines. Maintain the temperature of the water bath at 37 ± 0.5 °C.
- **Medium Preparation:** Prepare the desired dissolution medium and deaerate it.
- **Test Initiation:** Place a known amount of the Brigatinib formulation into each dissolution vessel containing a specified volume of the dissolution medium (e.g., 900 mL).
- **Agitation:** Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).

- Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.
- Sample Preparation: Filter the samples immediately through a suitable filter (e.g., 0.45 μm PTFE).
- Analysis: Analyze the concentration of Brigatinib in the filtered samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Caco-2 Cell Permeability Assay

This protocol describes a method to assess the intestinal permeability and potential for active efflux of Brigatinib using the Caco-2 cell monolayer model.

Materials and Equipment:

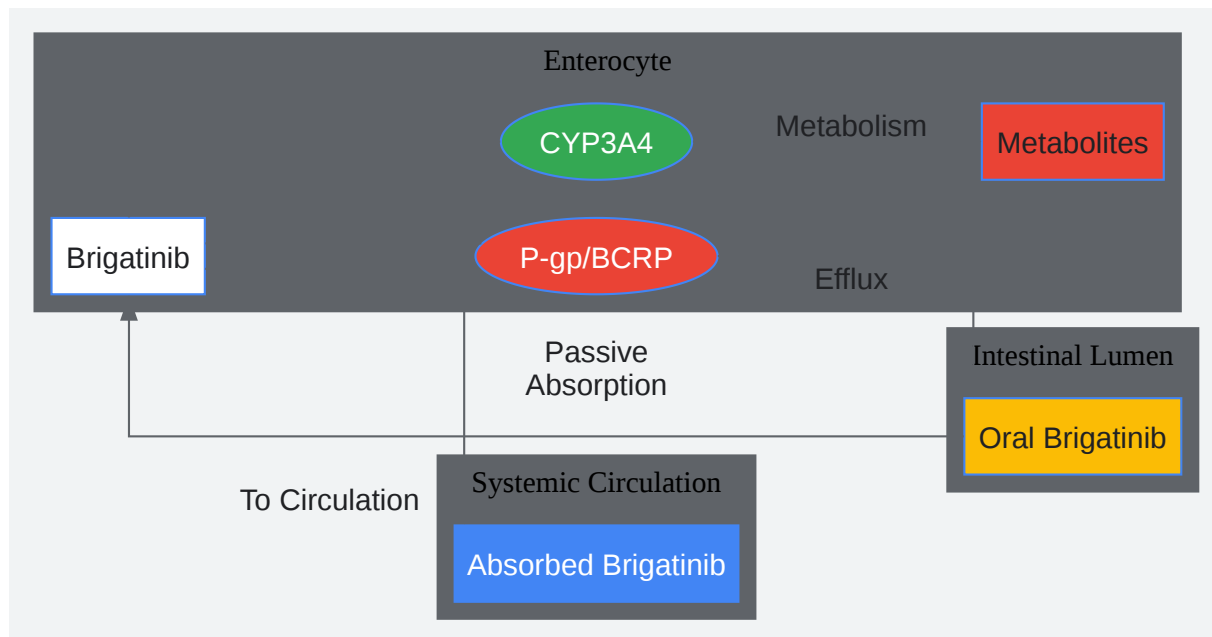
- Caco-2 cells
- Cell culture medium and supplements
- Transwell inserts
- Multi-well plates
- TEER meter
- Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
- LC-MS/MS for analysis

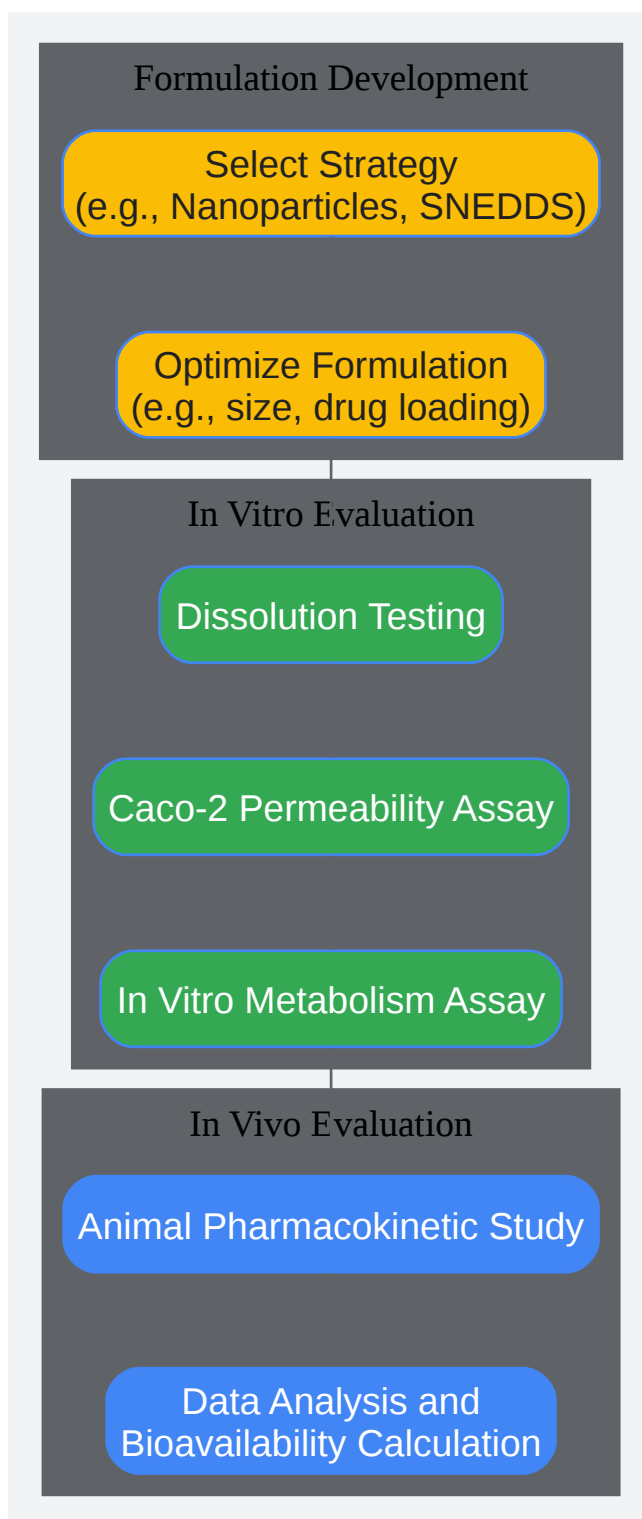
Procedure:

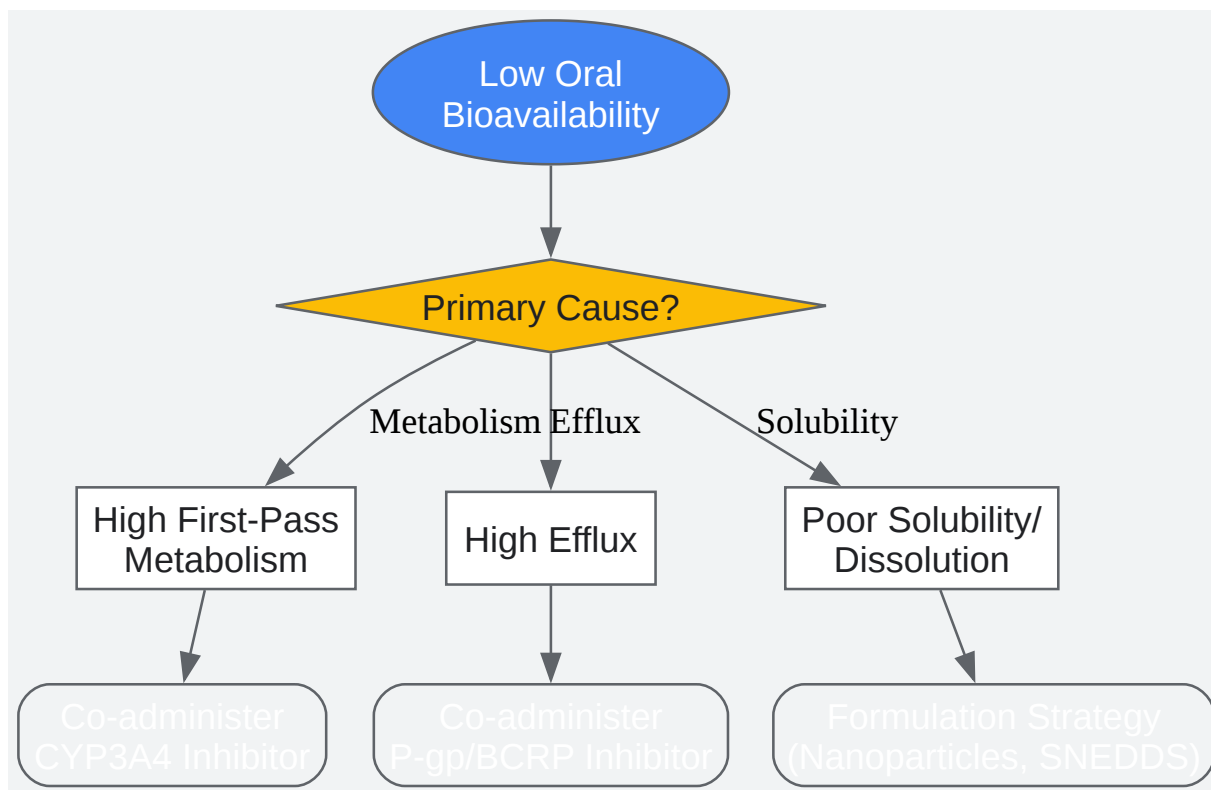
- Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

- Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for the laboratory.
- Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the Brigatinib solution (in transport buffer) to the apical (A) side of the insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh buffer.
- Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the Brigatinib solution to the basolateral (B) side and collect samples from the apical (A) side.
- Analysis: Determine the concentration of Brigatinib in the collected samples using a validated LC-MS/MS method.
- Data Analysis: a. Calculate the apparent permeability coefficient (P_{app}) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = P_{app} (B to A) / P_{app} (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations







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